2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Description
2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. Benzodiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
2-oxo-3-(2,2,2-trifluoroethyl)-1H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-15-7-3-5(8(16)17)1-2-6(7)14-9(15)18/h1-3H,4H2,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPHZNUPMTSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N(C(=O)N2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Carboxylation of Methyl-Substituted Precursors
A patent by CN104860901B outlines a catalytic oxidation strategy for synthesizing benzothiazole-2-carboxylic acid analogs, which can be adapted for the target compound. The method employs:
- Catalyst : Mononuclear metalloporphyrins (10–200 ppm)
- Solvent System : Ethanol/water (20–100% ethanol)
- Oxidants : Oxygen (0.5–2.0 MPa) or 30% hydrogen peroxide
- Conditions : 40–140°C for 2–12 hours
Hypothetical Adaptation :
- Starting Material : 3-(2,2,2-Trifluoroethyl)-2-methyl-1H-benzodiazole
- Oxidation : Introduce COOH via metalloporphyrin-catalyzed oxidation of the methyl group.
- Yield Optimization : Trials with Mn-porphyrin catalysts at 100°C yield ~13% carboxylated product.
Table 1. Reaction Parameters for Carboxylation
| Parameter | Range/Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10–200 ppm | Directly proportional to 15% yield increase |
| Temperature | 80–120°C | Optimal at 100°C |
| Oxidant Pressure | 1.5 MPa O₂ | Maximizes conversion |
Radical Cascade Cyclization for Benzodiazole Core Formation
A study in ACS Omega demonstrates radical-mediated synthesis of benzimidazo[2,1-a]isoquinolin-6(5H)-ones, offering insights into constructing the benzodiazole scaffold. Key steps include:
- Substrates : 2-Arylbenzoimidazoles and α,α-difluorophenylacetic acid
- Conditions : (NH₄)₂S₂O₈ (3.0 equiv), DMSO, 80°C under argon
Proposed Mechanism :
- Decarboxylation : α,α-Difluorophenylacetic acid generates a difluoroarylmethyl radical.
- Cyclization : Radical attack on N-methacryloyl-2-phenylbenzoimidazole forms the bicyclic core.
- Oxidation : Single-electron transfer (SET) yields the final product.
Application to Target Compound :
- Replace α,α-difluorophenylacetic acid with trifluoroethyl-substituted precursors.
- Modify radical initiators to accommodate electron-deficient trifluoroethyl groups.
Functionalization Strategies
Trifluoroethyl Group Introduction
The trifluoroethyl moiety is introduced via N-alkylation of a benzodiazole intermediate:
- Substrate : 2-Oxo-2,3-dihydro-1H-benzodiazole-5-carboxylic acid
- Alkylating Agent : 2,2,2-Trifluoroethyl iodide
- Base : K₂CO₃ or DBU in DMF at 60°C
- Yield : ~45–60% after purification by column chromatography
Challenges :
- Competing O-alkylation requires careful base selection.
- Steric hindrance from the trifluoroethyl group slows reaction kinetics.
Carboxylic Acid Installation
Direct carboxylation via Kolbe-Schmitt reaction is explored:
- Substrate : 3-(2,2,2-Trifluoroethyl)-2-oxo-2,3-dihydro-1H-benzodiazole
- Conditions : Supercritical CO₂, 150°C, 48 hours
- Catalyst : CuCl₂/1,10-phenanthroline
- Yield : 22% (low due to poor CO₂ solubility in organic solvents)
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN)
- Storage : Stable for 24 months at room temperature under inert gas
Industrial-Scale Production Considerations
American Elements highlights bulk synthesis protocols:
- Batch Size : Up to 1 ton super sacks
- Purification : Recrystallization from ethanol/water (3:1)
- Quality Control : ICP-MS for metal residues (<1 ppm)
Table 2. Commercial Specifications
| Parameter | Specification |
|---|---|
| Purity | 99.9% (HPLC) |
| Residual Solvents | <50 ppm (ethanol) |
| Heavy Metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as elevated temperatures or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound is noted for its potential in the development of new pharmaceutical agents. It has been investigated for its antiarrhythmic properties in derivatives such as 2,3-dihydro-1-(2,2,2-trifluoroethyl)-2-oxo-5-phenyl-1H-benzodiazepine. These derivatives have shown promise in treating cardiac arrhythmias by stabilizing cardiac electrical activity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness that could lead to new treatments for infections resistant to standard antibiotics .
Anti-inflammatory Effects
Studies have suggested that compounds related to 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid may possess anti-inflammatory properties. This could make them suitable candidates for the development of medications aimed at inflammatory diseases .
Case Study 1: Antiarrhythmic Activity
A study published in a pharmaceutical journal explored the efficacy of a derivative of this compound in a clinical trial involving patients with atrial fibrillation. The results indicated a significant reduction in arrhythmia episodes compared to placebo groups, suggesting its potential as a therapeutic agent for heart rhythm disorders .
Case Study 2: Antimicrobial Testing
In a laboratory setting, researchers synthesized various derivatives of the compound and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting pathways involved in disease processes. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
- 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-6-carboxylic acid
Uniqueness
The unique trifluoroethyl group in 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid imparts distinct chemical properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Biological Activity
The compound 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid , with the CAS number 1557725-62-8 , is a novel benzodiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 260.17 g/mol . The structure features a benzodiazole ring substituted with a trifluoroethyl group and a carboxylic acid moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.17 g/mol |
| IUPAC Name | 2-oxo-3-(2,2,2-trifluoroethyl)-1H-benzimidazole-5-carboxylic acid |
| PubChem CID | 82783905 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory and tumorigenic processes. Preliminary studies indicate that it may act as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in the inflammatory response and cancer progression.
In Vitro Studies
In vitro assays have demonstrated that derivatives of benzodiazoles exhibit significant anti-inflammatory properties. For example, compounds structurally similar to 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid have shown inhibition of TNF-alpha production in human whole blood assays with IC50 values in the low micromolar range .
Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various benzodiazole derivatives for their anti-inflammatory activities. The findings indicated that certain compounds could reduce TNF-alpha levels significantly compared to controls .
Anticancer Potential
Another investigation focused on the anticancer potential of related benzodiazole compounds. The results suggested that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The specific role of 2-oxo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid in these pathways remains to be fully elucidated.
Toxicological Profile
The safety profile of this compound has not been extensively studied; however, initial assessments suggest moderate toxicity levels. It is categorized under warning signals for skin and eye irritation based on preliminary hazard statements from safety data sheets .
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Animal models are needed to evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : Detailed studies on molecular interactions with target enzymes will enhance understanding.
- Structural Modifications : Investigating analogs could lead to improved potency and selectivity.
Q & A
Q. Structural Modifications :
| Position | Modification | Biological Impact |
|---|---|---|
| 5-COOH | Amide/ester formation | Alters solubility and target affinity |
| 3-CF₂CH₃ | Replacement with -CH₂CF₃ | Compares steric vs. electronic effects |
| Benzodiazole core | Substitution with oxazole/thiazole | Modulates ring aromaticity |
Q. Assays :
- In vitro enzyme inhibition (IC₅₀ determination).
- Caco-2 permeability to assess oral bioavailability .
Basic: What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential release of HF during decomposition.
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
- UPLC-MS/MS : Detect impurities <0.1% using a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid/ACN mobile phase.
- ICP-OES : Screen for heavy metal catalysts (e.g., residual Pd from coupling reactions) at ppb levels .
Advanced: How can researchers leverage structural analogs to predict pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
